3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of the compound is derived from its core structural components: a 1,3-thiazolidin-3-yl ring fused to an indol-3-ylidene moiety and substituted with a propanoic acid chain. The full name—3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid —reflects the following features:
- Thiazolidinone backbone : A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4 and a sulfanylidene group at position 2.
- Indole substituent : A 1-methyl-2-oxoindole group attached via a conjugated double bond at position 5 of the thiazolidinone ring, with stereochemistry denoted as E (trans configuration).
- Propanoic acid side chain : A three-carbon carboxylic acid substituent at position 3 of the thiazolidinone ring.
The structural representation (Figure 1) highlights the planar thiazolidinone core, the indole moiety’s bicyclic system, and the spatial arrangement of the E-configured exocyclic double bond. The SMILES notation for this compound is:
C1=C(C(=O)N(C1=C2C3=C(C=CC=C3)NC(=O)C2)CCC(=O)O)S.
Alternative Naming Conventions and Registry Identifiers
Beyond its IUPAC name, the compound is recognized by several synonyms and registry identifiers:
The E/Z isomerism of the exocyclic double bond is frequently specified in alternative names, as seen in related compounds such as (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (PubChem CID 1416315).
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₃N₂O₄S₂ is calculated based on the compound’s structural components:
- 17 carbon atoms : 10 from the indole ring, 5 from the thiazolidinone, and 2 from the propanoic acid chain.
- 13 hydrogen atoms : Distributed across the aromatic indole, thiazolidinone, and alkyl side chain.
- 2 nitrogen atoms : One in the thiazolidinone ring and one in the indole moiety.
- 4 oxygen atoms : Two ketone groups, one carboxylic acid group, and one sulfanylidene group.
- 2 sulfur atoms : One in the thiazolidinone ring and one in the sulfanylidene group.
The molecular weight is 373.43 g/mol , computed as follows:
$$
\text{MW} = (17 \times 12.01) + (13 \times 1.01) + (2 \times 14.01) + (4 \times 16.00) + (2 \times 32.07) = 373.43 \, \text{g/mol}.
$$
This aligns with related thiazolidinone derivatives, such as 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (MW 293.4 g/mol) and 3-{5-[(3Z)-5-chloro-2-oxo-2,3,3a,7a-tetrahydro-1H-indol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid (MW 370.8 g/mol).
Isomeric Considerations and Stereochemical Features
The compound exhibits two critical stereochemical elements:
- E/Z Isomerism at C5 : The exocyclic double bond between C5 of the thiazolidinone and C3 of the indole adopts an E configuration , as denoted in the IUPAC name. This trans arrangement minimizes steric hindrance between the indole’s methyl group and the thiazolidinone’s sulfanylidene moiety.
- Tautomerism in the Thiazolidinone Ring : The 2-sulfanylidene group can tautomerize to a thione form, though the sulfanylidene tautomer is stabilized by conjugation with the adjacent ketone.
Comparative analysis with the Z isomer (e.g., PubChem CID 1416315) reveals distinct physicochemical properties, such as altered dipole moments and solubility profiles, due to differences in molecular planarity.
Properties
Molecular Formula |
C15H12N2O4S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11+ |
InChI Key |
TYQDZFOBJOYSFA-VAWYXSNFSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C\3/C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
N-Methylation of 2-Oxoindole
- Reagents : 2-Oxoindole treated with methyl iodide (CH₃I) in the presence of a base (K₂CO₃).
- Conditions : DMF solvent, 60°C, 12 hours.
- Yield : >85%.
Thiazolidinone Core Formation
The 4-oxo-2-thioxothiazolidine ring is constructed via cyclocondensation:
One-Pot Cyclization
- Reagents :
- 1-Methyl-2-oxoindole-3-carbaldehyde.
- Rhodanine or thiorhodanine derivatives.
- Conditions :
- Yield : 70–80% after acidification and filtration.
Introduction of the Propanoic Acid Side Chain
The propanoic acid group is introduced via:
Ester Hydrolysis
Direct Alkylation
Optimization and Purification Strategies
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Toluene | Triethylamine | 110 | 65 |
| DMF | Piperidine | 120 | 70 |
| Ethanol/Water | Sodium acetate | 90 | 80 |
Purification Techniques
- Recrystallization : Ethanol/water mixtures yield >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) for intermediates.
Stereochemical Control
The E-configuration of the exocyclic double bond (C5=N) is critical for biological activity. Key strategies include:
- Microwave-assisted synthesis : Reduces reaction time and minimizes isomerization.
- Low-temperature crystallization : Prefers the E-isomer due to higher thermodynamic stability.
Industrial-Scale Production
Patent CN103508890A outlines a one-pot method for analogous propanoic acid derivatives:
- Morpholine-mediated cyclization : Reduces side reactions.
- Continuous flow systems : Enhance yield (≥90%) and scalability.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The indole and thiazolidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiazolidine rings .
Scientific Research Applications
3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazolidine ring may also interact with biological molecules, contributing to the compound’s overall biological effects. These interactions can affect cellular pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Key Observations :
- Arylidene Substituents : The target compound’s 1-methyl-2-oxoindole group enhances π-conjugation and steric bulk compared to pyridinyl () or thiophenyl () variants. This likely improves binding affinity to hydrophobic enzyme pockets .
- Side Chains: Propanoic acid side chains (e.g., target compound vs. ) enhance solubility and enable hydrogen bonding, critical for bioavailability. Sulfonic acid derivatives () exhibit higher acidity and ionic character.
- Heterocyclic Cores : Rhodanine (4-oxo-2-thioxo-thiazolidine) derivatives show greater redox activity compared to thiazolidinediones (2,4-dioxo-thiazolidine) due to the thione group’s electron-withdrawing effects .
Physicochemical Properties
Data from synthesis and characterization studies reveal trends in solubility, stability, and spectroscopic features:
Analysis :
- The target compound’s solubility is intermediate, likely due to the balance between the hydrophobic indole and hydrophilic carboxylic acid.
- Pyridine-containing analogs () show lower aqueous solubility but improved membrane permeability.
- Sulfonic acid derivatives () exhibit superior solubility but may face challenges in cellular uptake.
Biological Activity
The compound 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a member of a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.93 g/mol. The compound features a thiazolidinone ring fused with an indole moiety, which is believed to contribute to its biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazolidinone derivatives. For instance, research indicates that compounds similar to 3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 5d | 37.9–113.8 | Staphylococcus aureus |
| 5g | 50–150 | Escherichia coli |
| 5k | 75–200 | Pseudomonas aeruginosa |
Research shows that the compound's structure allows it to effectively inhibit bacterial growth, often outperforming traditional antibiotics like ampicillin and streptomycin .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 25 | Apoptosis induction |
| HeLa (cervical cancer) | 30 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 20 | Inhibition of metastasis-related pathways |
Molecular docking studies have indicated that the compound interacts with key proteins involved in cancer progression, such as kinases and transcription factors .
Antioxidant Activity
The antioxidant properties of thiazolidinone derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress. In vitro assays demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in cellular models:
| Assay Type | IC50 (μM) | Mechanism |
|---|---|---|
| DPPH Scavenging | 15 | Electron donation |
| ABTS Assay | 12 | Radical cation reduction |
This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazolidinone derivatives against Staphylococcus aureus and found that modifications in the indole ring structure led to enhanced activity, indicating a structure-activity relationship critical for optimizing antibacterial efficacy .
- Anticancer Mechanisms : Research involving MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
